molecular formula C20H16ClN3O3 B264927 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one

4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B264927
M. Wt: 381.8 g/mol
InChI Key: XQBRTVYJWUSOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one, also known as BDP, is a chemical compound that has been the subject of extensive scientific research. BDP has been found to have potential applications in the fields of medicine, pharmacology, and biochemistry. In

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been found to have potential applications in the fields of medicine, pharmacology, and biochemistry. In medicine, 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to treat neurological disorders such as Alzheimer's disease. In pharmacology, 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential use as a drug lead compound, as well as for its potential to modulate ion channels and receptors. In biochemistry, 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential to inhibit enzymes and for its potential to interact with DNA.

Mechanism of Action

4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been found to interact with a variety of cellular targets, including enzymes, receptors, and ion channels. The exact mechanism of action of 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is not fully understood, but it is thought to involve the modulation of protein-protein interactions and the inhibition of enzymatic activity. 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been found to have a high affinity for certain receptors, such as the GABA-A receptor, and has been shown to modulate the activity of ion channels, such as the hERG potassium channel.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been found to have a variety of biochemical and physiological effects, depending on the cellular target it interacts with. 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been shown to modulate the activity of enzymes involved in inflammation, such as cyclooxygenase-2, and has been found to have anti-inflammatory effects in animal models. 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has also been shown to modulate the activity of ion channels and receptors, leading to changes in membrane potential and cellular excitability. These effects have been studied in a variety of cell types, including neurons, cardiomyocytes, and cancer cells.

Advantages and Limitations for Lab Experiments

4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has several advantages for use in lab experiments. It is a highly pure and stable compound, and its synthesis has been optimized for high yield and purity. 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has also been extensively studied, and its interactions with cellular targets are well-characterized. However, there are also limitations to using 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one in lab experiments. Its interactions with cellular targets may be complex and difficult to fully understand, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one. One area of research is the development of 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one-based drugs for the treatment of neurological disorders and inflammation. Another area of research is the study of 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one's interactions with ion channels and receptors, and the development of 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one-based modulators of these targets. Additionally, the study of 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one's interactions with DNA and enzymes may lead to the development of new tools for gene editing and enzyme inhibition. Overall, the study of 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has the potential to lead to new breakthroughs in medicine, pharmacology, and biochemistry.

Synthesis Methods

The synthesis of 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one involves the reaction of 2-chloro-5-nitrobenzoic acid with 1,3-benzodioxole in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine to form 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one. The synthesis of 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been optimized for high yield and purity, making it a valuable compound for scientific research.

properties

Product Name

4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H16ClN3O3/c1-11-19-13(12-6-7-16-17(8-12)27-10-26-16)9-18(25)22-20(19)24(23-11)15-5-3-2-4-14(15)21/h2-8,13,23H,9-10H2,1H3

InChI Key

XQBRTVYJWUSOIZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C(CC(=O)N=C2N(N1)C3=CC=CC=C3Cl)C4=CC5=C(C=C4)OCO5

SMILES

CC1=C2C(CC(=O)N=C2N(N1)C3=CC=CC=C3Cl)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=C2C(CC(=O)N=C2N(N1)C3=CC=CC=C3Cl)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.